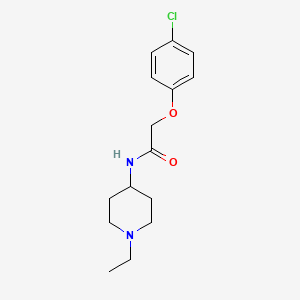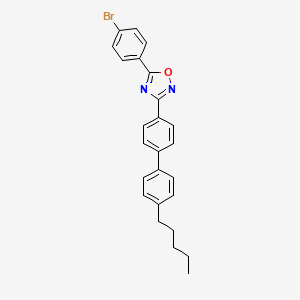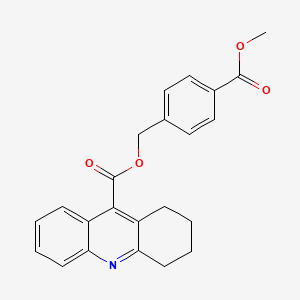![molecular formula C20H22F2N6O3S B4627628 N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)
N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Descripción general
Descripción
The compound belongs to a class of chemicals that typically exhibit a wide range of biological activities and are of significant interest in pharmaceutical chemistry. Compounds with similar structures have been extensively studied for their potential applications in medicine and agriculture.
Synthesis Analysis
Synthesis of related compounds involves complex reactions such as cyclization of acrylamide derivatives with hydrazine hydrate in ethanol to produce pyrazolyl-triazole amines, showcasing the intricate steps required to construct such molecules (Panchal & Patel, 2011).
Molecular Structure Analysis
Structural elucidation of similar compounds has been performed using 1H NMR and IR spectroscopic studies, confirming the complexity of their molecular architecture. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been characterized to understand the effect of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactivity studies, including the formation of sulfanylacetamide derivatives from chloroacetamide precursors, highlight the diverse chemical behavior and potential reactivity pathways of these compounds (MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis
Analysis of physical properties often requires detailed investigation into compound stability, solubility, and crystalline structure. Studies on isostructural acetamides with difluoromethyl groups have revealed insights into the intermolecular interactions and crystal packing, contributing to the understanding of physical characteristics (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be profoundly influenced by the molecular structure. Investigations into related compounds have shown a range of activities, from antioxidant properties to antimicrobial and anti-inflammatory activities, highlighting the potential utility of these molecules in various domains (Negrebetsky et al., 2008).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research has been conducted on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. Such studies highlight the potential of pyrazole-acetamide derivatives in developing coordination compounds with beneficial antioxidant properties (Chkirate et al., 2019).
Antimicrobial Activities
Another area of research involves the synthesis and evaluation of thiazole derivatives, including those incorporating the pyrazole moiety, for their antimicrobial activities. These compounds have shown significant anti-bacterial and anti-fungal activities, indicating their potential use in addressing microbial infections (Saravanan et al., 2010).
Anticancer Agents
The anticancer properties of 5-methyl-4-phenyl thiazole derivatives have also been explored, with certain synthesized compounds showing selective cytotoxicity against human lung adenocarcinoma cells. This research suggests the therapeutic potential of such compounds in cancer treatment, highlighting the importance of structural modifications for enhancing anticancer activity (Evren et al., 2019).
Propiedades
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-[[5-(1-methylpyrazol-4-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O3S/c1-27-10-13(9-23-27)18-25-26-20(28(18)11-14-5-4-8-30-14)32-12-17(29)24-15-6-2-3-7-16(15)31-19(21)22/h2-3,6-7,9-10,14,19H,4-5,8,11-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSGYAZBKIJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)NC4=CC=CC=C4OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)



![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)
![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)
